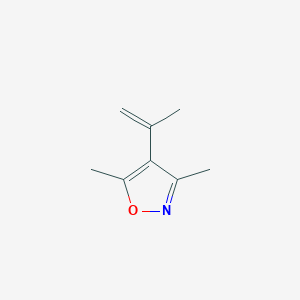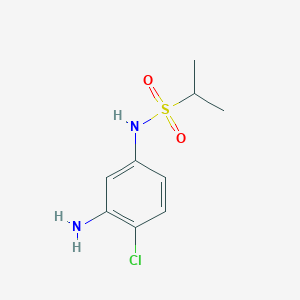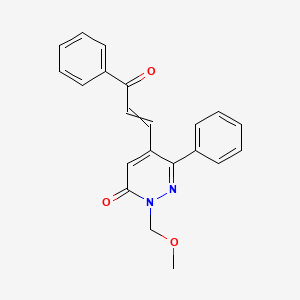
1-(4-Benzylphenyl)-2-methylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzylphenyl)-2-methylpropan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to a methylpropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Benzylphenyl)-2-methylpropan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzyl chloride reacts with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, alternative methods such as catalytic hydrogenation and oxidation may be employed to optimize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Benzylphenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Benzyl benzoic acid, benzaldehyde.
Reduction: 1-(4-Benzylphenyl)-2-methylpropan-1-ol.
Substitution: Halogenated derivatives such as 4-bromobenzylphenyl-2-methylpropan-1-one.
Wissenschaftliche Forschungsanwendungen
1-(4-Benzylphenyl)-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Benzylphenyl)-2-methylpropan-1-one involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with biological macromolecules. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Benzylphenyl)-2-propanone: Lacks the methyl group on the propanone moiety.
1-(4-Benzoylphenyl)-2-methylpropan-1-one: Contains a benzoyl group instead of a benzyl group.
1-(4-Methylphenyl)-2-methylpropan-1-one: Substitutes the benzyl group with a methyl group.
Uniqueness
1-(4-Benzylphenyl)-2-methylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. The presence of both benzyl and methylpropanone groups allows for versatile functionalization and application in various fields.
Eigenschaften
Molekularformel |
C17H18O |
|---|---|
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
1-(4-benzylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C17H18O/c1-13(2)17(18)16-10-8-15(9-11-16)12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
InChI-Schlüssel |
HEKGMQFCUZTJEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1=CC=C(C=C1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-benzyl-4H-pyrrolo[2,3-d][1,3]thiazol-2-yl)pyridin-2-amine](/img/structure/B13870992.png)
![1-(Bromomethyl)-4-[(4-tert-butylphenyl)methoxy]benzene](/img/structure/B13870997.png)
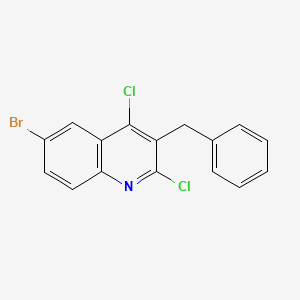
![(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanamine](/img/structure/B13871002.png)
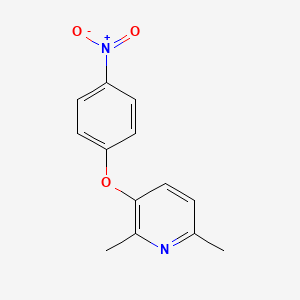

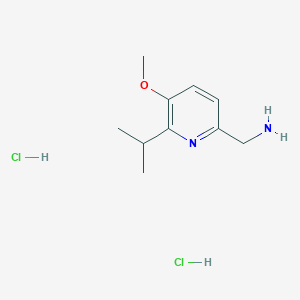

![propan-2-yl N-[2-[(2,5-dimethyl-4-nitrophenyl)methyl]-1,3-thiazol-4-yl]carbamate](/img/structure/B13871031.png)
